[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide
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Overview
Description
The compound “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[321]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” is a complex organic molecule that features a bicyclic structure with a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the bicyclic structure through a Diels-Alder reaction.
- Introduction of the quaternary ammonium group via alkylation.
- Addition of the fluoroethyl group through nucleophilic substitution.
- Esterification to attach the 2-hydroxy-2,2-diphenylacetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The quaternary ammonium group may be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of corresponding N-oxide.
Reduction: Conversion to the corresponding alcohol.
Substitution: Replacement of the fluoroethyl group with other functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, such as potential use as a drug or therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The quaternary ammonium group may interact with anionic sites on biological molecules, while the fluoroethyl group can enhance binding affinity through hydrophobic interactions. The ester moiety may undergo hydrolysis, releasing the active diphenylacetic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- [(1R,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] acetate;bromide
- [(1R,5R)-8-(2-chloroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide
Uniqueness
The presence of the fluoroethyl group in “[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide” distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C24H29BrFNO3 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21-,22?,26?;/m1./s1 |
InChI Key |
FNUZASGZEHGWQM-VASKBONBSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] |
Origin of Product |
United States |
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